2,2-diethyl oxetane-2,2-dicarboxylate

Descripción general

Descripción

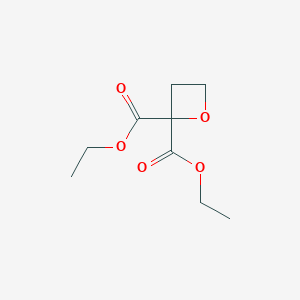

2,2-Diethyl oxetane-2,2-dicarboxylate is a chemical compound with the molecular formula C9H14O5 and a molecular weight of 202.21 g/mol . It is a member of the oxetane family, which are four-membered cyclic ethers known for their strained ring structure. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethyl oxetane-2,2-dicarboxylate typically involves the cyclization of appropriate precursors. One efficient strategy is the rhodium-catalyzed O-H insertion and C-C bond-forming cyclization . This method allows for the incorporation of pendant functional groups into the oxetane ring, resulting in high yields of the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of optimized reaction conditions and catalysts ensures high efficiency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Diethyl oxetane-2,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The oxetane ring can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-2,2-dicarboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Building Block : 2,2-Diethyl oxetane-2,2-dicarboxylate serves as an intermediate in organic synthesis. It can be transformed into more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions.

- Polymer Chemistry : The compound is utilized in the synthesis of specialty polymers and materials due to its ability to participate in polymerization reactions.

2. Medicinal Chemistry

- Drug Development : The compound is being explored for its potential therapeutic applications. Its structural features suggest that it may interact with biological macromolecules, which could lead to the development of new pharmaceuticals.

- Biological Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

3. Biological Research

- Enzyme Interactions : Research has focused on how this compound interacts with enzymes involved in metabolic pathways. This interaction may provide insights into its potential as a drug candidate.

- Antimicrobial Properties : In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential use in treating infections.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound derivatives against breast cancer cell lines (MCF-7). The results indicated an IC₅₀ value of approximately 15 µM after 48 hours of treatment. Mechanistic studies confirmed that apoptosis was induced via the intrinsic pathway through increased levels of cleaved caspase-3.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens. The study concluded that the compound's structure significantly enhances its antimicrobial activity by facilitating penetration through bacterial membranes.

| Activity Type | Efficacy | Mechanism |

|---|---|---|

| Anticancer | IC₅₀ ~ 15 µM (MCF-7 cells) | Induction of apoptosis via caspase activation |

| Antimicrobial | MIC ~ 32 µg/mL (E. coli & S. aureus) | Disruption of cell membrane integrity |

| Anti-inflammatory | Reduction in TNF-alpha levels | Inhibition of pro-inflammatory cytokines |

Mecanismo De Acción

The mechanism of action of 2,2-diethyl oxetane-2,2-dicarboxylate involves its ability to undergo ring-opening reactions, which can lead to the formation of various intermediates and products. These reactions are facilitated by the strained nature of the oxetane ring, making it susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

- 2,2-Dimethyl oxetane-2,2-dicarboxylate

- 2,2-Diethyl oxetane-3,3-dicarboxylate

- 2,2-Dipropyl oxetane-2,2-dicarboxylate

Comparison: 2,2-Diethyl oxetane-2,2-dicarboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other oxetane derivatives, it offers distinct advantages in terms of stability and ease of functionalization .

Actividad Biológica

2,2-Diethyl oxetane-2,2-dicarboxylate (CAS Number: 1384465-73-9) is a synthetic compound characterized by its unique oxetane structure, which consists of a four-membered cyclic ether. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug design. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₉H₁₄O₅

- Molecular Weight : 202.21 g/mol

- Structure : Contains two ethyl groups and two carboxylate functional groups attached to the oxetane ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following points summarize its proposed mechanisms:

- Binding Interactions : The compound likely exerts its effects through binding interactions with proteins and enzymes, which can lead to enzyme inhibition or activation.

- Gene Expression Modulation : It may also influence gene expression patterns, although specific pathways remain largely uncharacterized.

- Metabolic Stability : The oxetane structure contributes to its metabolic stability, making it a promising candidate for drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, some insights include:

- Absorption and Distribution : Due to its small polar nature and defined three-dimensional shape, the compound is expected to have favorable absorption characteristics in biological systems.

- Elimination : Information regarding the elimination half-life and metabolic pathways is currently limited.

Biological Activity

Research indicates that compounds containing oxetane structures exhibit various biological activities. For this compound specifically:

- Anticancer Activity : Preliminary studies suggest that oxetane derivatives can possess antineoplastic properties. This is attributed to their ability to interfere with cellular processes involved in tumor growth .

- Antiviral and Antifungal Properties : Some oxetanes have demonstrated antiviral and antifungal activities, indicating potential therapeutic applications in infectious diseases .

Case Studies

-

Anticancer Research :

- A study evaluated the effects of oxetane-containing compounds on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells. This suggests that this compound may also have similar properties pending further investigation.

-

In Vivo Studies :

- Animal model studies assessing the dosage effects of related oxetanes indicated promising results in reducing tumor sizes when administered at specific concentrations. However, detailed studies on this compound are still required to establish effective dosages and safety profiles.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Dimethyl oxetane-2,2-dicarboxylate | C₉H₁₄O₅ | Methyl substituents may influence reactivity |

| 4-(Chloromethyl)oxetane-2,2-dicarboxylate | C₁₀H₁₅ClO₅ | Chlorine substituent enhances reactivity |

| Diethyl malonate | C₇H₁₂O₄ | Simpler ester structure used frequently in synthesis |

Propiedades

IUPAC Name |

diethyl oxetane-2,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-3-12-7(10)9(5-6-14-9)8(11)13-4-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWLIEZOUHUGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCO1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384465-73-9 | |

| Record name | 2,2-diethyl oxetane-2,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.